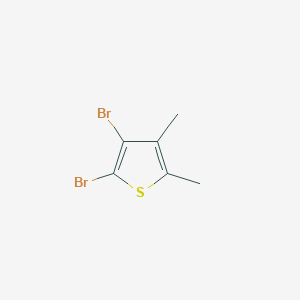

2,3-Dibromo-4,5-dimethylthiophene

Description

Significance of Polyhalogenated Thiophene (B33073) Scaffolds in Modern Chemical Synthesis

Polyhalogenated thiophenes are a class of compounds that have garnered considerable attention in modern chemical synthesis. The halogen atoms serve as versatile functional handles, enabling a wide array of cross-coupling reactions such as Suzuki, Stille, and Kumada couplings. jcu.edu.au These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and, notably, organic electronic materials.

Thiophene-based π-conjugated polymers and small molecules are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The electronic properties of these materials can be finely tuned by modifying the substitution pattern on the thiophene ring. The introduction of halogen atoms, particularly bromine, provides a reactive site for further functionalization, allowing for the synthesis of a diverse library of materials with tailored properties. For instance, the presence of bromine atoms allows for the creation of regioregular polythiophenes, which exhibit enhanced charge mobility. nih.gov

Historical Context and Evolution of Research on 2,3-Dibromo-4,5-dimethylthiophene (B6168179)

The study of thiophene chemistry dates back to the late 19th century, with the halogenation of thiophene being one of the earliest studied reactions. wikipedia.org Early methods often resulted in mixtures of products and were primarily of academic interest. google.com Over the years, more controlled and selective halogenation methods have been developed, allowing for the synthesis of specific isomers of halogenated thiophenes. iust.ac.ir

Research into dimethylthiophenes, such as 2,5-dimethylthiophene (B1293386), has also been established, with methods for their synthesis being developed. wikipedia.org The combination of methylation and halogenation on the thiophene ring leads to a diverse set of building blocks. While specific historical accounts of the synthesis of this compound are scarce in readily available literature, its study is a logical extension of the broader historical development of thiophene chemistry. The synthesis of related isomers, such as 2,5-dibromo-3,4-dimethylthiophene (B1590224) and 3,4-dibromo-2,5-dimethylthiophene (B1641986), is documented, suggesting that synthetic routes to this compound are chemically feasible. nih.govuni.lu

Research Imperatives and Strategic Focus for this compound Studies

The strategic focus for the study of this compound is driven by the ongoing demand for novel functional organic materials. The specific substitution pattern of this isomer, with vicinal bromine atoms and methyl groups, could impart unique steric and electronic properties to polymers or small molecules derived from it.

Key research imperatives include:

Development of Efficient Synthetic Routes: Establishing a high-yield, selective synthesis for this compound is a primary objective. This would make the compound more accessible for further research and application.

Exploration of Reactivity: A thorough investigation of its reactivity in various cross-coupling reactions is necessary to establish it as a versatile building block. The influence of the adjacent methyl group on the reactivity of the bromine atoms is of particular interest.

Application in Materials Science: The synthesis and characterization of polymers and small molecules incorporating the this compound unit are crucial. The goal is to assess their electronic and optical properties for potential use in organic electronic devices. The unique substitution pattern may lead to materials with novel morphologies and improved performance characteristics.

Interactive Data Tables

Below are data tables for related dibromo-dimethylthiophene isomers, which can serve as a reference point for the expected properties of this compound.

Table 1: Physicochemical Properties of Dibromo-dimethylthiophene Isomers

| Property | 2,5-Dibromo-3,4-dimethylthiophene | 3,4-Dibromo-2,5-dimethylthiophene | 4-Bromo-2,3-dimethylthiophene |

| Molecular Formula | C₆H₆Br₂S nih.gov | C₆H₆Br₂S uni.lu | C₆H₇BrS sigmaaldrich.com |

| Molecular Weight | 269.99 g/mol nih.gov | 269.99 g/mol | 191.09 g/mol sigmaaldrich.com |

| CAS Number | 74707-05-4 nih.gov | 12626348 (related CID) uni.lu | 30153-46-9 sigmaaldrich.com |

| Physical Form | Not specified | Not specified | Liquid sigmaaldrich.com |

| Refractive Index (n20/D) | Not specified | Not specified | 1.571 sigmaaldrich.com |

| Density (g/mL at 25 °C) | Not specified | Not specified | 1.495 sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H6Br2S |

|---|---|

Molecular Weight |

269.99 g/mol |

IUPAC Name |

2,3-dibromo-4,5-dimethylthiophene |

InChI |

InChI=1S/C6H6Br2S/c1-3-4(2)9-6(8)5(3)7/h1-2H3 |

InChI Key |

DXFXGRVYBZPQGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,3 Dibromo 4,5 Dimethylthiophene and Its Precursors

Regioselective Bromination Methodologies for Thiophene (B33073) Derivatives

Achieving the desired substitution pattern on the thiophene ring is paramount. This section delves into two primary methods for the regioselective bromination of thiophene derivatives.

Direct Bromination of Dimethylthiophenes

Direct bromination of dimethylthiophenes, such as 3,4-dimethylthiophene (B1217622), with elemental bromine can be a straightforward approach. However, controlling the reaction to achieve the desired 2,3-dibromo isomer can be challenging due to the potential for over-bromination and the formation of other isomers. The reaction is typically carried out in a suitable solvent like glacial acetic acid. Careful control of reaction conditions, such as temperature and the molar ratio of bromine, is crucial to maximize the yield of the target compound and minimize the formation of byproducts.

N-Bromosuccinimide (NBS) Mediated Approaches for Thiophene Halogenation

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes and their derivatives. It offers a milder and more selective alternative to elemental bromine, often leading to higher yields of the desired product with fewer side reactions. The reaction is typically performed in a solvent such as chloroform (B151607) or acetonitrile (B52724). The use of NBS is particularly advantageous for the bromination of activated thiophene rings, where direct bromination might be too aggressive. Computational studies have investigated the mechanisms of bromination between thiophenes and NBS, providing insights into the reaction pathways and the factors governing regioselectivity. The reaction can be influenced by factors such as the solvent and the presence of catalysts.

Table 1: Comparison of Bromination Methods for Thiophene Derivatives

| Feature | Direct Bromination (Br₂) | N-Bromosuccinimide (NBS) |

| Reagent | Elemental Bromine | N-Bromosuccinimide |

| Selectivity | Lower, risk of over-bromination | Higher, more regioselective |

| Reaction Conditions | Often requires low temperatures | Generally milder conditions |

| Byproducts | Can produce multiple isomers and polybrominated products | Fewer byproducts, cleaner reactions |

| Handling | Corrosive and hazardous | Easier and safer to handle |

Functional Group Interconversions and Precursor Synthesis Pathways

The synthesis of the target compound often begins with the construction of a suitably substituted thiophene precursor.

Synthesis of Substituted Thiophene Intermediates

The synthesis of substituted thiophenes can be achieved through various methods. One common approach involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide, a method known as the Paal-Knorr thiophene synthesis. For instance, 2,5-dimethylthiophene (B1293386) can be prepared by the sulfurization of hexane-2,5-dione. Another versatile method is the Fiesselmann thiophene synthesis, which utilizes 1,4-diketones and phosphorus pentasulfide to produce a range of thiophene derivatives. The starting materials for these syntheses can be prepared through various established organic reactions, allowing for the introduction of a wide array of functional groups onto the thiophene ring.

Development of One-Pot Synthetic Procedures for Thiophene Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot procedures for the synthesis of highly substituted thiophenes have been developed. These methods often involve the sequential addition of reagents to a single reaction vessel, allowing for the construction of complex thiophene scaffolds in a single operation. For example, a one-pot synthesis of 2,5-disubstituted thiophene derivatives has been developed using terminal alkynes. Another approach involves the reaction of 1,3-dicarbonyl compounds with carbon disulfide and alkyl halides to generate polysubstituted thiophenes. These one-pot strategies are highly valuable for creating libraries of thiophene compounds for various applications.

Optimization of Reaction Conditions and Yield for 2,3-Dibromo-4,5-dimethylthiophene (B6168179) Synthesis

Maximizing the yield and purity of the final product requires careful optimization of reaction parameters.

The synthesis of this compound typically involves the bromination of 3,4-dimethylthiophene. Key parameters to optimize include the choice of brominating agent (elemental bromine vs. NBS), the solvent, the reaction temperature, and the reaction time. When using NBS, solvents like chloroform are often employed, and the reaction may be carried out at elevated temperatures to ensure complete conversion. The molar ratio of the brominating agent to the starting material is a critical factor; using a slight excess of the brominating agent can help drive the reaction to completion, but a large excess can lead to the formation of undesired over-brominated products.

Post-reaction workup and purification are also crucial for obtaining a high-purity product. This typically involves quenching the reaction, extracting the product into an organic solvent, and then purifying it using techniques such as column chromatography or recrystallization. The optimization process often involves systematically varying one parameter at a time while keeping others constant to identify the conditions that provide the best balance of yield and purity.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Influence on Reaction | Typical Range/Conditions |

| Brominating Agent | Affects selectivity and yield. | Br₂ or NBS |

| Solvent | Can influence reaction rate and selectivity. | Chloroform, Acetonitrile, Acetic Acid |

| Temperature | Affects reaction rate and byproduct formation. | 0 °C to reflux |

| Reaction Time | Determines the extent of conversion. | 30 minutes to several hours |

| Molar Ratio | Crucial for controlling the degree of bromination. | Stoichiometric to slight excess of brominating agent |

Chemical Transformations and Derivatization of 2,3 Dibromo 4,5 Dimethylthiophene

Carbon-Carbon Bond Forming Reactions: Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and 2,3-Dibromo-4,5-dimethylthiophene (B6168179) is an excellent substrate for such transformations. Palladium-catalyzed reactions, in particular, have been extensively utilized to introduce new carbon-based substituents at the brominated positions.

The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govfishersci.co.uk This reaction is favored for its mild conditions, tolerance of various functional groups, and the generation of non-toxic byproducts. nih.govresearchgate.net

In the context of substituted dibromothiophenes, such as 2,5-dibromo-3-hexylthiophene, Suzuki-Miyaura coupling has been successfully employed to synthesize a range of 5-aryl-2-bromo-3-hexylthiophene derivatives. researchgate.net These reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₄, a base such as potassium phosphate (B84403), and a suitable solvent system, often a mixture of an organic solvent and water to facilitate the dissolution of the boronic acid. nih.gov The choice of solvent can significantly impact the reaction yield. nih.gov It is also possible to perform selective Suzuki-Miyaura coupling, for instance, by reacting a dibromo-iodothiophene derivative with a boronic ester, where the more reactive iodine is selectively substituted. jcu.edu.au

For this compound, a similar approach can be envisioned where one or both bromine atoms are sequentially or simultaneously replaced by various aryl or vinyl groups from the corresponding boronic acids or esters. The general conditions for such a reaction would involve:

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Organoboron Reagent | Arylboronic acids, Vinylboronic acids |

| Solvent | Toluene (B28343)/Water, Dioxane/Water, DMF |

| Temperature | 80-120 °C |

The electronic properties of the substituents on the arylboronic acid can influence the reaction's success and the properties of the resulting products. researchgate.net

Stille Coupling

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org

This methodology has been applied to synthesize complex thiophene-containing molecules. jcu.edu.au For instance, 2,5-dibromo-3-methylthiophene (B84023) has been coupled with a stannylthiophene derivative in a two-step process to yield a more complex aldehyde-functionalized thiophene (B33073) product. jcu.edu.au The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, in a solvent like toluene or DMF at elevated temperatures. rsc.orgharvard.edu

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally offer higher yields and better functional group tolerance. wikipedia.org

Negishi coupling is a valuable tool in the synthesis of bipyridines and other heterocyclic systems. orgsyn.org The required organozinc reagents can be prepared through transmetalation from organolithium compounds or by direct reaction of the organic halide with activated zinc. orgsyn.org The reaction demonstrates good tolerance for various functional groups, making it suitable for the functionalization of complex molecules. orgsyn.org For this compound, Negishi coupling could be employed to introduce alkyl, aryl, or vinyl groups by reacting it with the appropriate organozinc halide.

| Coupling Method | Organometallic Reagent | Catalyst | Typical Solvents | Key Features |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Toluene, DMF | Air/moisture stable reagents; toxic byproducts. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | THF, DMF | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of generating organometallic reagents. rsc.orgmdpi.com This approach involves the direct coupling of a C-H bond with an organohalide, often catalyzed by palladium. rsc.org

In thiophene chemistry, direct C-H arylation has been successfully used to synthesize various functional materials. mdpi.comresearchgate.net For instance, palladium-catalyzed direct arylation has been applied to create DPP (diketopyrrolopyrrole) derivatives, offering advantages such as fewer synthetic steps and higher yields compared to traditional methods. rsc.org The regioselectivity of C-H activation on the thiophene ring can be a challenge but can often be controlled. mdpi.com For thiophene derivatives, C-H functionalization can be directed to specific positions, allowing for the stepwise introduction of different groups. nih.gov While direct C-H activation on this compound itself is less likely due to the presence of the reactive C-Br bonds, this strategy is highly relevant for the further functionalization of the products derived from it, where new C-H bonds become available for reaction.

Nucleophilic Substitution and Halogen Exchange Reactions

Beyond C-C bond formation, the bromine atoms of this compound are susceptible to nucleophilic attack and can participate in halogen exchange reactions, providing pathways to a diverse range of derivatives.

Halogen-lithium exchange is a fundamental and rapid reaction in organometallic chemistry, used to convert an organic halide into an organolithium species. wikipedia.org This is typically achieved by treating the halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

For dibrominated thiophenes, this reaction is a key step in generating lithiated intermediates that can then be reacted with various electrophiles. For example, mono-lithiation of 3,4-dibromo-2,5-dimethylthiophene (B1641986) followed by oxidative coupling with CuCl₂ has been used to synthesize a dimeric thiophene structure. jcu.edu.au The resulting organolithium compound is a powerful nucleophile and can be used to introduce a wide variety of functional groups.

The general process for this compound would be:

Reaction with one equivalent of n-BuLi at low temperature (e.g., -78 °C) in an anhydrous solvent like THF or diethyl ether to selectively replace one bromine atom with lithium.

The resulting lithiated thiophene can then be quenched with an electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a new functional group.

Alternatively, using two equivalents of n-BuLi could lead to a dilithiated species, allowing for functionalization at both positions.

This method provides a powerful and versatile route to a wide range of functionalized 4,5-dimethylthiophene derivatives.

The bromine atoms on the thiophene ring can be displaced by various heteroatom nucleophiles, although this often requires activated substrates or specific reaction conditions. Aromatic nucleophilic substitution (SNAᵣ) on thiophenes is generally more challenging than on other aromatic systems unless activating groups (e.g., a nitro group) are present. nih.gov

However, in some cases, direct substitution is possible. For instance, reactions of bromo-nitro-substituted thiophenes with amines have been studied, demonstrating that nucleophilic substitution can occur. nih.govresearchgate.netrsc.org The reaction of 2,5-dibromo-3,4-dimethylthiophene (B1590224) with sodium thiophenolate in DMF has been reported to yield 2,5-bis(phenylthio)-3,4-dimethylthiophene.

For this compound, reactions with heteroatom nucleophiles would likely proceed under conditions that facilitate nucleophilic aromatic substitution, such as the use of a polar aprotic solvent (e.g., DMF, DMSO) and potentially elevated temperatures or the use of a catalyst.

| Nucleophile | Potential Product | Typical Conditions |

| Amines (R₂NH) | 2-Amino-3-bromo-4,5-dimethylthiophene | Polar aprotic solvent, base, heat. nih.gov |

| Thiols (RSH) | 2-Thioether-3-bromo-4,5-dimethylthiophene | Base (e.g., NaH, K₂CO₃), DMF/DMSO. |

| Alkoxides (RO⁻) | 2-Alkoxy-3-bromo-4,5-dimethylthiophene | Strong base, polar solvent. |

Redox Chemistry and Oxidation States of this compound

The sulfur atom in the thiophene ring of this compound can exist in different oxidation states, leading to the formation of thiophene-S-oxides and thiophene-S,S-dioxides (sulfones). These transformations significantly alter the electronic properties and reactivity of the thiophene ring.

The oxidation of thiophenes to their corresponding S-oxides is a key transformation. A common method for the synthesis of thiophene-S-oxides involves the oxidation of the parent thiophene with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.orgresearchgate.net This method has been successfully applied to prepare various substituted thiophene-S-oxides. For instance, 3,4-dibromo-2,5-dimethylthiophene-S-oxide can be synthesized using this procedure. mdpi.orgresearchgate.net The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures. mdpi.orgresearchgate.net

The reactivity of thiophene-S-oxides is diverse. They can undergo deoxygenation reactions, for example, upon photoirradiation, to yield the corresponding thiophene. mdpi.orgmdpi.org The substituents on the thiophene ring can influence the photochemical behavior, leading to different reaction pathways. mdpi.org

Further oxidation of thiophene-S-oxides or direct oxidation of the parent thiophene can lead to the formation of thiophene sulfones. The thiophene ring in these compounds can be oxidized to form sulfoxides or sulfones.

Table 1: Synthesis of Thiophene-S-Oxides

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Product | Reference |

| 3,4-dibenzyl-2,5-dimethylthiophene | m-CPBA | BF₃·Et₂O / CH₂Cl₂ | 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide | mdpi.org |

| 2,5-bis(tert-butyl)thiophene | m-CPBA | BF₃·Et₂O / CH₂Cl₂ | 2,5-bis(tert-butyl)thiophene-S-oxide | mdpi.org |

| 4,6-dimethyldibenzothiophene | m-CPBA | BF₃·Et₂O | 4,6-dimethyldibenzothiophene-S-oxide | mdpi.org |

The electrochemical properties of thiophene derivatives are of significant interest for their applications in materials science. The oxidation and reduction potentials of these compounds provide insights into their electronic structure and reactivity.

The electrochemical oxidation of hydroquinone (B1673460) derivatives in the presence of nucleophiles has been studied, indicating that electrochemically generated quinones can react with various species. nih.gov While this study does not directly involve this compound, it highlights a general principle of electrochemical reactivity that could be applicable.

The electrochemical reduction of brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), has been investigated as a method for their degradation. mdpi.com This process often involves the sequential removal of bromine atoms. The efficiency of this debromination can be enhanced by using catalytic electrodes, such as palladium-modified metal foams. mdpi.com The reduction potential and the number of bromine substituents influence the degradation pathway. mdpi.com Although not specifically focused on this compound, these findings suggest that electrochemical reduction could be a viable method for the debromination of this compound.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution reactions, with the regioselectivity being influenced by the directing effects of the existing substituents.

Nitration is a classic electrophilic aromatic substitution reaction. The nitration of 2,5-dibromothiophene (B18171) with concentrated nitric acid and sulfuric acid leads to the formation of 2,5-dibromo-3,4-dinitrothiophene. researchgate.net This indicates that even with deactivating bromo-substituents, the remaining positions on the thiophene ring can undergo nitration.

In the case of 2,5-dimethylthiophene (B1293386), the methyl groups are activating and direct electrophiles to the 3- and 4-positions. The presence of both activating methyl groups and deactivating bromo groups in this compound would create a more complex substitution pattern, where the incoming electrophile would be directed by the combined electronic and steric effects of all substituents.

Bromination is another important electrophilic substitution reaction. The bromination of 2,4-dimethylphenol (B51704) has been shown to yield various products depending on the reaction conditions, including the formation of dibromo- and bromomethyl derivatives. rsc.org This highlights the potential for multiple electrophilic attacks on an activated aromatic ring. For thiophene derivatives, electrophilic substitution with bromine is a common method for introducing bromine atoms onto the ring. The regioselectivity is governed by the electronic and steric properties of the substituents already present.

Polymerization and Oligomerization Strategies Involving this compound

Dibrominated thiophenes are valuable monomers for the synthesis of conjugated polymers and oligomers, which are of interest for their electronic and optical properties.

Transition metal-catalyzed cross-coupling reactions, such as Kumada and Stille couplings, are widely used for the synthesis of polythiophenes and oligothiophenes. dtic.milrsc.org For instance, the reaction of a dibromothiophene with a Grignard reagent in the presence of a nickel catalyst can yield a polymer. rsc.org Similarly, Stille coupling, which involves the reaction of a brominated compound with an organotin reagent catalyzed by palladium, is another effective method for forming C-C bonds and constructing oligomeric structures. dtic.mil The use of trimethylsilyl (B98337) end groups can improve the solubility of the resulting oligomers. dtic.mil

Table 2: Polymerization of Dibromothiophene Derivatives

| Monomer(s) | Polymerization Method | Catalyst/Conditions | Product | Reference |

| 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) | Solid-state polymerization | Heating | Poly(3,4-ethylenedioxythiophene) (PEDOT) | researchgate.netresearchgate.net |

| 2,5-dibromo-3-hexylthiophene and 2,5-dibromo-3-(2-(methoxyethoxy)methyl)thiophene | Kumada Catalyst Transfer Polycondensation | Isopropylmagnesium chloride lithium chloride, Ni(dppp)Cl₂ | Copolymer | rsc.org |

| 2,5-dibromothiophene and a trimethylsilylated thiophene oligomer | Stille Coupling | Pd(PPh₃)₄, toluene | Longer thiophene oligomer | dtic.mil |

Metal-Catalyzed Polymerization for Conjugated Polymers (e.g., GRIM polymerization)

This compound is a key building block in the synthesis of conjugated polymers, which are materials of significant interest for applications in organic electronics such as solar cells, light-emitting diodes (LEDs), and field-effect transistors. The presence of two bromine atoms allows the monomer to undergo various metal-catalyzed cross-coupling polycondensation reactions to form a polymer backbone. These reactions, facilitated by transition metal catalysts, primarily nickel (Ni) and palladium (Pd), enable the creation of well-defined polythiophene derivatives. researchgate.net

Common organometallic polycondensation methods applicable to dihaloaromatic compounds like this compound include Kumada, Stille, and Suzuki coupling polymerizations. ucl.ac.uk Nickel-complex-promoted dehalogenative polycondensation, often referred to as Yamamoto coupling, is a versatile approach for creating poly(arylene)s, including polythiophenes. researchgate.net Similarly, palladium-catalyzed reactions are widely employed to produce various π-conjugated polymers. researchgate.net

A particularly effective and widely studied method for synthesizing regioregular polythiophenes is Grignard Metathesis (GRIM) polymerization. rsc.org In this "chain-growth" type polymerization, the dibromo-monomer is first converted into a mono-Grignard reagent. A nickel cross-coupling catalyst, such as Ni(dppp)Cl₂, is then introduced to initiate the polymerization. This technique offers excellent control over the polymer's structure, leading to highly regioregular materials, which is crucial for optimizing electronic and optoelectronic properties. The molecular weight of the resulting polymer can often be controlled by adjusting the catalyst-to-monomer ratio. nih.gov The synthesis of the well-known poly(3-hexylthiophene) (P3HT) is a prime example of the successful application of GRIM polymerization. rsc.org

Table 1: Overview of Metal-Catalyzed Polymerization Methods for Dibromothiophenes

| Polymerization Method | Typical Catalyst | Monomer Requirement | Key Characteristics |

|---|---|---|---|

| Yamamoto Coupling | Ni(0) complexes (e.g., Ni(COD)₂) | Dihaloaromatic | A dehalogenative polycondensation forming symmetrical polymers. researchgate.net |

| Kumada Coupling | Ni or Pd catalysts (e.g., Ni(dppe)Cl₂) | Dihaloaromatic + Grignard Reagent | Involves coupling between a Grignard reagent and an organic halide. ucl.ac.uknih.gov |

| Stille Coupling | Pd catalysts (e.g., Pd(PPh₃)₄) | Dihaloaromatic + Organotin compound | Tolerant to a wide variety of functional groups. nih.govossila.com |

| Suzuki Coupling | Pd catalysts (e.g., Pd(PPh₃)₄) | Dihaloaromatic + Boronic acid/ester | Generally involves mild reaction conditions and uses less toxic boron reagents. ucl.ac.uk |

| GRIM Polymerization | Ni catalysts (e.g., Ni(dppp)Cl₂) | Asymmetrical dihaloaromatic | A chain-growth mechanism allowing for controlled synthesis of regioregular polymers. rsc.org |

Investigation of Autopolymerization Phenomena in Alkoxybromothiophene Analogues

While metal-catalyzed methods represent a controlled route to polymerization, a different phenomenon known as autopolymerization, or spontaneous polymerization, has been observed in certain structural analogues of this compound. This reactivity is particularly prominent in 2-bromo-3-alkoxythiophenes. researchgate.net The study of these analogues provides valuable insight into the inherent chemical stability and reactivity of the brominated thiophene ring system.

Neat, liquid 3-alkoxy-2-bromothiophenes have been shown to undergo spontaneous polymerization, sometimes vigorously, at or above room temperature. researchgate.net Research into this phenomenon has revealed that the reaction is often initiated by the protonation of a monomer molecule. researchgate.net The subsequent polymerization process is catalytically accelerated by the hydrogen bromide (HBr) that is generated as a byproduct of the reaction. researchgate.netresearchgate.net In the case of 2-bromo-3-methoxythiophene, the generated HBr gas not only acts as a catalyst for polymerization but can also induce the cleavage of the methoxy (B1213986) group on the thiophene ring. researchgate.net

The tendency for a brominated thiophene derivative to autopolymerize is highly dependent on its specific chemical structure, including the nature and arrangement of its substituents and its inherent proton acidity. researchgate.net For instance, the autopolymerization of 2-bromo-3,4-ethylenedioxythiophene (BEDOT) has been observed, leading to the formation of the widely used conducting polymer PEDOT. researchgate.net This acid-catalyzed pathway highlights a potential instability in certain bromothiophene monomers, which contrasts with the controlled polymer growth achieved through metal-catalyzed cross-coupling reactions.

Table 2: Autopolymerization Behavior in Bromothiophene Analogues

| Compound | Observed Behavior | Proposed Initiator/Catalyst | Key Findings |

|---|---|---|---|

| 2-bromo-3-alkoxythiophenes | Spontaneous polymerization at room temperature or above. researchgate.net | Protonation of the monomer; catalytic acceleration by HBr. researchgate.net | Reactivity depends on proton acidity and substituents. researchgate.net |

| 2-bromo-3-methoxythiophene | Intense autopolymerization with the release of brownish gas. researchgate.net | Hydrogen Bromide (HBr) gas. researchgate.net | HBr acts as a catalyst and also causes cleavage of the methoxy group. researchgate.net |

| 2-bromo-3,4-ethylenedioxythiophene (BEDOT) | Can undergo autopolymerization. researchgate.net | Acid-catalyzed (HBr). researchgate.net | The reaction product is characterized as poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.net |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural confirmation of 2,3-Dibromo-4,5-dimethylthiophene (B6168179). In ¹H NMR, the chemical shifts of the methyl protons are of primary interest. For the related compound 2,5-dimethylthiophene (B1293386), the methyl protons appear as a singlet at approximately 2.4 ppm, and the ring protons at 6.5 ppm. chemicalbook.com For this compound, the absence of signals corresponding to ring protons and the presence of signals for the two methyl groups would confirm the substitution pattern.

¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the thiophene (B33073) ring and the methyl carbons are diagnostic. The quaternary carbons attached to the bromine atoms would exhibit characteristic shifts, as would the methyl-substituted carbons of the thiophene ring.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 2,5-Dimethylthiophene | 2.4 (s, 6H, 2xCH₃), 6.5 (s, 2H, ring CH) | Data not available |

For derivatives of this compound, such as those containing phosphorus, ³¹P NMR would be an essential tool. This technique provides information about the chemical environment of the phosphorus atom, including its oxidation state and bonding.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Raman spectroscopy, being complementary to IR, would also be useful in identifying these vibrational modes, particularly for the non-polar C-C and C=C bonds within the thiophene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in three peaks (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1.

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. arkat-usa.org Common fragmentation pathways for substituted thiophenes can involve the loss of a methyl radical (CH₃), a bromine atom (Br), or the entire C₄Br₂S ring system. arkat-usa.orgresearchgate.net The fragmentation pattern is significantly influenced by the nature and position of the substituents on the thiophene ring. arkat-usa.org The study of these fragments helps to piece together the structure of the original molecule. youtube.comsapub.org

| Feature | Expected Observation |

|---|---|

| Molecular Ion (M⁺) | Cluster of peaks (M⁺, M⁺+2, M⁺+4) due to bromine isotopes |

| Key Fragments | [M-CH₃]⁺, [M-Br]⁺, [M-2Br]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. uzh.ch

The thiophene ring is a chromophore, a part of a molecule that absorbs light in the UV-Vis region. libretexts.org The absorption of UV or visible light by this compound would cause the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The primary electronic transitions observed in conjugated systems like thiophene are π→π* transitions. libretexts.orgslideshare.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the wavelength of maximum absorption (λ_max). libretexts.org

The presence of substituents on the thiophene ring, such as the two bromine atoms and two methyl groups, will influence the energy of these transitions and thus the λ_max. Generally, increasing conjugation leads to a smaller energy gap and a longer wavelength of absorption. libretexts.org The electronic band gap can be estimated from the onset of the absorption in the UV-Vis spectrum. Photoluminescence spectroscopy could be used to study the emission of light from the molecule after it has been excited, providing further information about its excited states.

Photophysical Properties of Derivatives for Optoelectronic Applications

Derivatives of this compound are of interest in optoelectronics, where they can be incorporated into larger conjugated systems like donor-acceptor (D-A) polymers. The photophysical properties of these materials, which dictate their function in devices such as organic solar cells and light-emitting diodes, are primarily investigated using UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy.

By strategically co-polymerizing the 4,5-dimethyl-2,3-thienyl unit (derived from the debromination of this compound) with various electron-accepting monomers, materials with tailored optical properties can be synthesized. The UV-Vis absorption spectrum of such a polymer in solution or as a thin film reveals the wavelengths of light it absorbs. The absorption maximum (λmax) is indicative of the π-π* electronic transition of the conjugated backbone. The onset of the absorption edge is used to determine the optical bandgap (Eg), a critical parameter for optoelectronic applications. For instance, polymers designed for solar cells require low bandgaps to maximize the absorption of the solar spectrum. researchgate.net

PL spectroscopy provides information about the emissive properties of the material. When a material is excited with a specific wavelength of light, it may emit light at a longer wavelength, a process known as fluorescence. The PL spectrum helps in understanding the radiative recombination processes within the material. The difference between the absorption and emission maxima is known as the Stokes shift. In D-A polymers, a significant charge transfer character from the electron-rich thiophene donor to the acceptor unit can be observed, influencing both absorption and emission properties. researchgate.net

Below is a table of representative photophysical data for hypothetical polymers derived from the 4,5-dimethyl-2,3-thienyl unit, illustrating how these properties are typically reported.

Table 1: Representative Photophysical Data for Thiophene-Based D-A Polymers

| Polymer | Solvent/State | λmax (nm) | Optical Bandgap (Eg) (eV) | λem (nm) |

|---|---|---|---|---|

| Polymer A | Dichloromethane (B109758) | 450 | 2.45 | 530 |

| Polymer A | Thin Film | 475 | 2.30 | 560 |

| Polymer B | Dichloromethane | 520 | 2.15 | 610 |

Advanced Electrochemical Characterization for Electronic Properties

The electronic properties of materials derived from this compound, such as their energy levels and charge-carrying capabilities, are often investigated using electrochemical methods.

Cyclic voltammetry (CV) is a primary technique used to determine the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of a material. researchgate.net In a typical experiment, a thin film of the material is coated onto an electrode and cycled through a range of potentials in an electrolyte solution.

The potential at which the material begins to be oxidized (loses electrons) corresponds to the removal of an electron from its HOMO level. Similarly, the onset of reduction corresponds to the addition of an electron to its LUMO level. By referencing these onset potentials to a known standard (like the Ferrocene/Ferrocenium couple, Fc/Fc⁺), the absolute energy levels can be estimated. researchgate.net The difference between the HOMO and LUMO levels provides the electrochemical bandgap. These energy levels are critical for designing efficient electronic devices, as they determine the efficiency of charge injection, transport, and charge separation at interfaces. researchgate.net

Table 3: Representative Electrochemical Data for a Thiophene-Based Polymer

| Parameter | Value | Method of Determination |

|---|---|---|

| Oxidation Onset (Eox) | +0.8 V vs. Ag/AgCl | Cyclic Voltammetry |

| Reduction Onset (Ered) | -1.0 V vs. Ag/AgCl | Cyclic Voltammetry |

| HOMO Level | -5.3 eV | Calculated from Eox |

| LUMO Level | -3.6 eV | Calculated from Ered |

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement, typically UV-Vis-NIR spectroscopy. This powerful technique allows for the direct observation of changes in the electronic structure of a material as its oxidation state is precisely controlled. mdpi.com

For a polymer film derived from this compound, a spectroelectrochemical experiment would involve recording its absorption spectrum while incrementally increasing the applied potential. As the polymer is oxidized (p-doped), the initial π-π* absorption band will decrease in intensity, while new absorption bands appear at lower energies (longer wavelengths). These new bands are characteristic of the charge carriers formed on the polymer backbone, known as polarons (radical cations) and bipolarons (dications). researchgate.net The evolution of these bands provides definitive evidence of the material's ability to support charge carriers and offers deep insight into the nature of doping and electron transfer processes within the conjugated system. mdpi.com

Chromatographic and Separation Techniques in Synthesis and Analysis

Chromatographic and separation techniques are indispensable tools in the synthesis and analysis of 2,5-dibromo-3,4-dimethylthiophene (B1590224). These methods are crucial for monitoring reaction progress, identifying impurities, and purifying the final product to a high degree.

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the purity of 2,5-dibromo-3,4-dimethylthiophene and for quantitative analysis. Commercial suppliers of 2,5-dibromo-3,4-dimethylthiophene often provide documentation of purity as determined by these methods google.comresearchgate.net.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like substituted thiophenes. For the analysis of thiophene derivatives, two-dimensional gas chromatography (2-D GC) can be employed to achieve high resolution and separate the target compound from a complex matrix. This technique utilizes two columns of different selectivity to enhance separation. A common setup might involve a polar column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., INNOWax), coupled with a non-polar column, like a porous layer open tubular (PLOT) column nih.gov. A flame ionization detector (FID) is typically used for detection due to its reliability and sensitivity to organic compounds nih.gov. While specific parameters for 2,5-dibromo-3,4-dimethylthiophene are not extensively published, a general method can be inferred from the analysis of similar compounds.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Substituted Thiophenes

| Parameter | Value/Type |

|---|---|

| Column 1 | INNOWax (Polyethylene Glycol) |

| Column 2 | PLOT Q |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of organic compounds, including brominated thiophenes. For the separation of thiophenic compounds, reversed-phase HPLC is often the method of choice. A C8 or C18 column is typically used as the stationary phase, offering good separation for moderately polar to non-polar compounds. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. Isocratic or gradient elution can be employed depending on the complexity of the sample matrix. Detection is commonly performed using a UV detector, as thiophene rings exhibit strong UV absorbance.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of Brominated Thiophenes

| Parameter | Value/Type |

|---|---|

| Column | C8 or C18 |

| Mobile Phase | Acetonitrile/Water with 0.05% TFA |

| Elution Mode | Isocratic or Gradient |

| Detector | UV |

The synthesis of 2,5-dibromo-3,4-dimethylthiophene, like many organic reactions, often yields a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, purification is a critical step to obtain the compound in high purity. Column chromatography and recrystallization are the most common and effective methods for this purpose.

Column Chromatography:

Column chromatography is a standard purification technique in organic synthesis. For the purification of 2,5-dibromo-3,4-dimethylthiophene and related brominated thiophenes, silica (B1680970) gel is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds with differing polarities. The choice of eluent (mobile phase) is crucial for successful separation. A non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether, is typically employed. The optimal ratio of the solvents is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. For instance, a mixture of hexane and ethyl acetate is a common eluent system for purifying brominated thiophenes orgsyn.org. In the synthesis of related compounds like 2,5-dibromo-3-hexylthiophene, purification has been achieved using column chromatography with hexane as the eluent rsc.org.

Table 3: Representative Column Chromatography Parameters for Purification of Brominated Thiophenes

| Parameter | Value/Type |

|---|---|

| Stationary Phase | Silica Gel |

| Eluent | Hexane/Ethyl Acetate or Hexane/Diethyl Ether |

| Monitoring | Thin-Layer Chromatography (TLC) |

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For the purification of brominated thiophenes, non-polar solvents are often effective. For example, the purification of 3,3'-dibromo-2,2'-bithiophene (B32780) has been successfully achieved by recrystallization from hexane. In the synthesis of 2,5-dibromo-3,4-dinitrothiophene, a related compound, methanol (B129727) was used as the recrystallization solvent. The selection of the appropriate solvent is critical and may require some experimentation to find the optimal conditions for yielding high-purity crystals of 2,5-dibromo-3,4-dimethylthiophene.

Table 4: Representative Recrystallization Solvents for Brominated Thiophenes

| Compound | Recrystallization Solvent |

|---|---|

| 3,3'-Dibromo-2,2'-bithiophene | Hexane |

| 2,5-Dibromo-3,4-dinitrothiophene | Methanol |

Computational and Theoretical Investigations of 2,3 Dibromo 4,5 Dimethylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sapub.orgpku.edu.cn It is a versatile tool that can provide accurate information about geometric configurations and electron distributions. sapub.org DFT calculations are instrumental in understanding the reactivity and stability of molecules like 2,3-Dibromo-4,5-dimethylthiophene (B6168179). semanticscholar.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability. semanticscholar.orgresearchgate.net

For thiophene (B33073) derivatives, the nature and position of substituents significantly influence the HOMO and LUMO energy levels. taylorandfrancis.com In the case of this compound, the electron-withdrawing bromine atoms and electron-donating methyl groups will have competing effects on the electronic properties of the thiophene ring. DFT calculations can precisely quantify these effects, providing the energies of the HOMO and LUMO and the resulting energy gap. This analysis is critical for predicting how the molecule will interact in chemical reactions.

Table 1: Frontier Molecular Orbital Data for a Representative Thiophene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.97 |

| LUMO | -4.42 |

| HOMO-LUMO Gap (ΔE) | 2.55 |

This table presents hypothetical DFT calculation results for a dibrominated thiophene derivative to illustrate the concept. Actual values for this compound would require specific calculations. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are also employed to predict various spectroscopic properties, which are essential for the experimental characterization of a molecule. These predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.

For this compound, DFT can be used to calculate:

Vibrational Frequencies: These calculations predict the infrared (IR) and Raman spectra, providing information about the molecule's vibrational modes.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning the signals in experimental NMR spectra. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), which relates to the electronic transitions between molecular orbitals.

Transition State Modeling and Reaction Pathway Analysis

Understanding the mechanisms of chemical reactions is a central theme in chemistry. DFT calculations are a powerful tool for elucidating reaction pathways by modeling the transition states. nih.gov A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction.

For this compound, transition state modeling can be applied to study various reactions, such as:

Electrophilic Aromatic Substitution: Despite the presence of deactivating bromine atoms, the thiophene ring can still undergo electrophilic substitution. DFT can model the intermediates and transition states for reactions like nitration or acylation, predicting the most likely site of substitution.

Cross-Coupling Reactions: Brominated thiophenes are valuable precursors in cross-coupling reactions (e.g., Suzuki, Stille) to form more complex molecules. DFT can be used to investigate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations provide detailed information on the fluctuations and conformational changes of molecules over time. nih.govmassey.ac.nz

For this compound, MD simulations can be utilized to:

Explore Conformational Space: While the thiophene ring is relatively rigid, the methyl groups can rotate. MD simulations can explore the preferred conformations of the molecule and the energy barriers between them.

Analyze Intermolecular Interactions: In the condensed phase (liquid or solid), molecules interact with each other. MD simulations can model these interactions, including van der Waals forces and dipole-dipole interactions, which are crucial for understanding the physical properties of the substance.

Quantitative Structure-Property Relationship (QSPR) Studies for Thiophene Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. asianpubs.org These models use molecular descriptors, which are numerical values that encode structural information, to predict the properties of new, unsynthesized compounds. researchgate.net

For thiophene derivatives, QSPR studies have been successfully applied to predict various properties. asianpubs.orgnih.gov For instance, a QSPR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives identified that hydrogen acceptor groups on the phenyl ring have a favorable effect on the partition coefficient. asianpubs.orgresearchgate.net Another study on diaryl thiophenes as selective COX-2 inhibitors found that partial charge, shape, hydrophobicity, and electronic descriptors contribute to their inhibitory activity. nih.gov

For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or retention time in chromatography, based on its calculated molecular descriptors.

Modeling of Non-Covalent Interactions and Supramolecular Assembly in Solid State

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a critical role in determining the crystal packing and solid-state architecture of molecules. nih.gov The study of these interactions is essential for understanding and designing new materials with desired properties.

Computational modeling can be used to:

Predict Crystal Structures: By calculating the interaction energies between molecules, it is possible to predict the most stable crystal packing.

Analyze Intermolecular Interactions: The nature and strength of the non-covalent interactions in the crystal lattice can be analyzed in detail, providing insights into the forces that hold the crystal together. nih.gov

Prediction of Nonlinear Optical (NLO) Properties of Substituted Thiophenes

Following a comprehensive review of scientific literature and chemical databases, no specific computational or theoretical studies detailing the nonlinear optical (NLO) properties of this compound were identified. While research into the NLO properties of other substituted thiophenes is an active area of investigation, data pertaining specifically to the 2,3-dibromo-4,5-dimethyl substituted variant is not publicly available at this time.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of organic molecules. These studies typically involve calculating molecular parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial in understanding how a molecule interacts with an applied electric field and are indicative of its potential for NLO applications, such as in optical switching and frequency conversion.

The general approach for such an investigation would involve:

Geometry Optimization: The three-dimensional structure of the this compound molecule would be optimized to find its most stable energetic conformation.

Calculation of NLO Properties: Using the optimized geometry, time-dependent DFT (TD-DFT) calculations would be performed to determine the electronic properties and predict the values of α and β.

Structure-Property Analysis: The calculated NLO response would be analyzed in the context of the molecule's electronic structure, including the effects of the bromo and methyl substituents on the thiophene ring.

However, as no such studies have been published for this compound, no data tables or detailed research findings can be presented. The exploration of its NLO properties remains a potential area for future research.

Applications of 2,3 Dibromo 4,5 Dimethylthiophene in Advanced Materials Science

Organic Electronic and Optoelectronic Devices

The utility of a molecule in organic electronic and optoelectronic devices is heavily dependent on its electronic properties, which are determined by its molecular structure. For thiophene-based molecules, the position of substituent groups, such as bromine atoms and methyl groups, plays a critical role in influencing the material's conductivity, bandgap, and charge carrier mobility. Bromine atoms, in particular, are often utilized as reactive sites for polymerization reactions, such as Stille or Suzuki coupling, to create larger conjugated systems.

Precursor for Conjugated Polymers in Organic Photovoltaics (OPVs) and Solar Cells

There is a lack of specific studies detailing the use of 2,3-Dibromo-4,5-dimethylthiophene (B6168179) as a monomer for the synthesis of conjugated polymers for organic photovoltaic applications. While the general class of dibromo-thiophenes is fundamental to the creation of donor-acceptor copolymers used in OPVs, research has predominantly focused on other isomers, such as 2,5-dibromo-3,4-dialkylthiophenes or 3,3'-dibromo-2,2'-bithiophenes. These alternative structures are often favored to achieve the desired polymer backbone planarity and intermolecular packing, which are crucial for efficient charge transport and device performance.

Components in Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)

Charge Transport Layer Materials and Doping Strategies

The role of This compound as a charge transport layer material or in doping strategies has not been a subject of significant investigation. The development of hole-transport or electron-transport layers often involves molecules with specific electronic characteristics and morphological properties that facilitate efficient charge injection and transport. There are no published reports that characterize the charge transport properties of materials derived specifically from This compound .

Functional Materials for Specific Applications

Beyond electronic devices, functional organic materials can be designed for a variety of specialized applications.

UV-Shielding and Photostabilization Materials

Information regarding the use of This compound for UV-shielding and photostabilization is not available. The effectiveness of a compound in these applications depends on its ability to absorb UV radiation and dissipate the energy without undergoing degradation. While thiophenes, in general, exhibit UV absorption, the specific properties of this isomer have not been reported in this context.

Advanced Components in Sensors (e.g., chemosensors, biosensors)

The potential of This compound as a component in chemosensors or biosensors remains unexplored. The design of such sensors often requires the functionalization of the core molecule with specific recognition units that can selectively bind to target analytes, leading to a measurable change in the material's optical or electronic properties. There are no studies that demonstrate the synthesis or sensing capabilities of derivatives of This compound for these purposes.

Building Blocks for High-Energy Cathode Materials in Batteries

While direct applications of this compound in commercial battery cathodes are not widely documented, its parent structure, thiophene (B33073), is at the forefront of research into next-generation energy storage. Organosulfur compounds, including polymers derived from thiophene, are considered promising candidates for cathode materials in advanced lithium batteries. nih.govresearchgate.net These materials offer the potential for high theoretical capacities and energy densities, addressing some of the limitations of current inorganic cathode materials. nih.govrsc.org

The appeal of organosulfur cathodes lies in the reversible cleavage and formation of sulfur-sulfur bonds during the charge-discharge cycle. rsc.org Thiophene-based polymers, or polythiophenes, can be designed to have high sulfur content, which is crucial for achieving high capacity. researchgate.net The electrochemical properties of these polymers, such as their conductivity and stability, can be fine-tuned by modifying the monomer unit. researchgate.net

This is where a molecule like this compound could play a crucial role. The bromine atoms can be substituted to create linkages, forming a polymer chain. The methyl groups, on the other hand, can enhance the solubility and processability of the resulting polymer, which are often major challenges in battery manufacturing. rsc.org The polymerization of such functionalized thiophenes can lead to materials with a uniform distribution of sulfur, which is beneficial for stable and efficient battery performance. researchgate.net

For instance, polythiophene can be prepared through the chemical polymerization of thiophene and has been studied as a cathode active material for rechargeable lithium batteries. capes.gov.br Furthermore, the in-situ polymerization of alkylthiophene monomers over existing cathode materials like lithium iron phosphate (B84403) has been shown to enhance battery performance by creating a conductive "molecular wiring" within the cathode. nih.gov This demonstrates the potential of thiophene derivatives to improve the efficiency of lithium-ion batteries.

Table 1: Potential Advantages of Thiophene-Based Polymers in Cathode Materials

| Feature | Potential Advantage |

| High Sulfur Content | Leads to higher theoretical capacity and energy density. researchgate.net |

| Structural Tunability | Allows for the optimization of electrochemical properties like conductivity and stability. researchgate.netrsc.org |

| Uniform Sulfur Distribution | Promotes stable and efficient charge-discharge cycles. researchgate.net |

| Enhanced Solubility | Functional groups like methyls can improve the processability of the polymer. rsc.org |

Although still in the research phase, the use of functionalized thiophenes like this compound as building blocks for organosulfur cathodes represents a promising avenue for the development of high-performance, next-generation batteries.

Role in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to create materials with desired properties. rsc.org this compound and related dibromothiophenes are valuable tools in this field due to their ability to form well-defined crystal structures that can direct chemical reactions. rsc.orgrsc.org

A key application of crystal engineering with dibromothiophenes is in solid-state polymerization. rsc.org By controlling the packing of the monomer units in the crystal lattice, it is possible to pre-organize them for a specific polymerization reaction. This "topochemical" control can lead to polymers with highly regular structures that are difficult to achieve through traditional solution-based polymerization methods. rsc.org

For example, research has been conducted on the synthesis of new dibromothiophene monomers designed for solid-state polymerization. rsc.orgrsc.org The substituents on the thiophene ring are strategically chosen to induce a specific orientation of the monomers in the crystal, such as an "anti-orientation" that mimics the s-trans structure of polythiophene. rsc.orgrsc.org The intermolecular distances and angles in the crystal are crucial factors that determine whether the polymerization will occur and what the properties of the resulting polymer will be. rsc.org

Table 2: Crystal Engineering of Dibromothiophene for Solid-State Polymerization

| Monomer Design Feature | Influence on Crystal Packing | Desired Outcome |

| Substituents on Thiophene Ring | Induce specific monomer orientation (e.g., anti-orientation). rsc.orgrsc.org | Control the structure of the resulting polymer (e.g., s-trans polythiophene). rsc.orgrsc.org |

| Intermolecular Spacing | Determines the feasibility of the topochemical polymerization reaction. rsc.org | Facilitate the formation of the desired polymer. rsc.org |

The resulting polymers from this solid-state process can also be prepared through electrooxidative polymerization on an electrode surface, offering a versatile approach to creating thin films of these materials with controlled properties. rsc.org The ability to engineer the crystal structure of dibromothiophene monomers opens up possibilities for creating new conductive polymers with tailored electronic and optical properties for a range of applications.

Synthesis of Highly Functionalized Molecular Architectures for Diverse Applications

The two bromine atoms on the this compound ring are highly versatile functional handles, making this compound a valuable starting material for the synthesis of more complex and highly functionalized molecules. These bromine atoms can be readily replaced or coupled with other molecular fragments through a variety of chemical reactions, allowing for the construction of intricate molecular architectures. researchgate.netnih.gov

One of the most powerful methods for functionalizing dibromothiophenes is through metal-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions. nih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the connection of the thiophene core to other aromatic or aliphatic groups. For instance, 2,5-dibromothiophene (B18171) can be coupled with organotin or organoboron thiophene derivatives to synthesize thiophene trimers and other oligomers. nih.gov These extended conjugated systems are of great interest for applications in organic electronics, such as organic field-effect transistors and solar cells.

In addition to cross-coupling, the bromine atoms can be substituted with a wide range of other functional groups. For example, 3-bromothiophene (B43185) and 3,4-dibromothiophene (B32776) can react with Grignard reagents to introduce alkyl chains, or with alcohols in the presence of a copper catalyst to form alkoxythiophenes. researchgate.net Furthermore, lithiation of bromothiophenes opens up another avenue for functionalization, allowing for the introduction of various electrophiles. researchgate.net

The synthesis of functionalized thiophenes is not limited to simple substitutions. More complex, multi-step syntheses can lead to a diverse array of molecular structures. Recent advances in synthetic methodology have focused on developing efficient and selective ways to construct the thiophene ring itself with a desired substitution pattern, often through the cyclization of functionalized alkynes. mdpi.com

Table 3: Synthetic Routes for Functionalizing Dibromothiophenes

| Reaction Type | Reagents | Resulting Functionalization |

| Stille Coupling | Organotin compounds, Palladium catalyst | Carbon-carbon bond formation, synthesis of oligothiophenes. nih.gov |

| Suzuki Coupling | Organoboron compounds, Palladium catalyst | Carbon-carbon bond formation, synthesis of oligothiophenes. nih.gov |

| Grignard Reaction | Grignard reagents (R-MgBr) | Introduction of alkyl or aryl groups. researchgate.net |

| Copper-Catalyzed Alkoxylation | Alcohols, Copper catalyst | Formation of alkoxythiophenes. researchgate.net |

| Lithiation | Organolithium reagents (e.g., n-butyllithium) | Formation of a lithiated intermediate for reaction with various electrophiles. researchgate.net |

The ability to precisely control the functionalization of the thiophene core using this compound as a starting point is crucial for the development of new materials with tailored properties for a wide range of applications, from medicinal chemistry to materials science. grafiati.com

Future Research Directions and Emerging Trends for 2,3 Dibromo 4,5 Dimethylthiophene

Development of Novel Green Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives is undergoing a green revolution, moving away from harsh conditions and toxic reagents. bldpharm.comuni.lu Future research concerning 2,3-Dibromo-4,5-dimethylthiophene (B6168179) will likely focus on developing more environmentally benign synthetic routes.

Key areas of investigation will include:

Metal-Free Synthesis: A significant push exists to develop metal-free synthetic methods for thiophenes to reduce metal toxicity and advance green chemistry. bldpharm.com Exploring the use of elemental sulfur or other sulfur sources with suitable precursors under controlled, metal-free conditions could lead to cleaner synthesis pathways for this compound. bldpharm.com

Solvent-Free and Alternative Solvents: Research is increasingly focused on solvent-free reactions or the use of greener solvents like ionic liquids or deep eutectic solvents. google.com Applying these approaches to the synthesis of this compound could drastically reduce waste and environmental impact.

One-Pot Reactions: Multicomponent reactions (MCRs) that allow for the synthesis of complex thiophene derivatives in a single step are gaining traction. bldpharm.com Designing a one-pot synthesis for this compound would enhance efficiency by reducing the number of synthetic steps and the associated waste generation. bldpharm.com

Exploration of New Catalytic Transformations for Thiophene Derivatives

The functionalization of the thiophene ring through catalytic C-H activation is a powerful tool for creating novel materials. chemicalpapers.comwikipedia.org For this compound, the bromine atoms serve as valuable synthetic handles for cross-coupling reactions, but the exploration of direct C-H functionalization could open new avenues.

Emerging trends in this area include:

Regiodivergent C-H Functionalization: Developing catalytic systems, for instance, using palladium catalysts, that can selectively functionalize different C-H bonds on the thiophene ring is a significant challenge and a key research direction. wikipedia.orgnih.gov For a molecule like this compound, this could enable precise modifications without disturbing the existing bromo and methyl groups.

Catalytic Asymmetric Dearomatization: The conversion of flat aromatic compounds like thiophenes into three-dimensional structures through catalytic asymmetric dearomatization is a frontier in organic synthesis. nih.govmdpi.com Applying this to this compound could generate novel chiral molecules with potential applications in catalysis and materials science.

Photocatalysis: Visible-light-mediated energy transfer is emerging as a mild and powerful method for thiophene transformations. mdpi.com Investigating photocatalytic cycloadditions with this compound could lead to the synthesis of complex, C(sp³)-rich molecular scaffolds. mdpi.com

Integration into Hybrid Organic-Inorganic Materials

Thiophene derivatives are increasingly being used as components in hybrid organic-inorganic materials, particularly in the field of photovoltaics. chemicalbook.com The specific electronic properties imparted by the bromo and methyl substituents on this compound make it an intriguing building block for such materials.

Future research will likely focus on:

Perovskite Solar Cells (PSCs): Thiophene-based interlayers have been shown to reduce energy loss and improve the performance and stability of perovskite solar cells. chemicalbook.com The sulfur atoms in the thiophene ring can passivate defects at the interface of the perovskite material. chemicalbook.com Investigating the use of this compound or its derivatives as interlayers or additives in PSCs could enhance their efficiency and longevity. chemicalbook.com

Hole-Transporting Materials (HTMs): Thiophene-containing small molecules and polymers are being developed as efficient and low-cost hole-transporting materials in PSCs. The electronic properties of this compound could be tuned through polymerization or further functionalization to create novel HTMs.

Functional Nanoparticles: The synthesis of thiophene-based nanoparticles for applications in optoelectronics and bioimaging is a growing field. Exploring the incorporation of this compound into polymer nanoparticles could lead to materials with unique optical and electronic properties.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the behavior and performance of materials derived from this compound, advanced characterization techniques, particularly for in-situ studies, are crucial.

Promising areas for future research include:

In-Situ Spectroscopic Monitoring: Techniques like UV-vis-near-IR spectroscopy can be used to monitor the in-situ polymerization of thiophene derivatives within a polymer matrix in real-time. This would provide valuable insights into the reaction kinetics and the formation of conductive networks.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for characterizing the surface composition of thin films. For hybrid materials incorporating this compound, XPS can provide information about the elemental composition and chemical states at the interfaces.

In-Situ Electrochemical Characterization: For applications in batteries or electrochromic devices, in-situ electrochemical techniques are essential to probe the structural and electronic changes that occur during device operation.

Synergistic Computational-Experimental Approaches for Materials Design

The combination of computational modeling and experimental work is accelerating the discovery and optimization of new materials. For this compound, this synergistic approach can guide the synthesis and application of its derivatives.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting the electronic and structural properties of thiophene-based molecules and polymers. DFT studies on this compound and its potential oligomers or polymers can predict their energy gaps, charge transport properties, and spectroscopic behavior, thus guiding experimental efforts.

Molecular Docking and Simulation: In the context of potential biological applications, computational tools can be used to predict the interaction of thiophene derivatives with biological targets. While not the primary focus for this compound, such studies could reveal unexpected applications.

Data-Driven Discovery: High-throughput virtual screening and machine learning are becoming increasingly important in materials science. bldpharm.com A data-driven approach could be used to predict the properties of a wide range of derivatives of this compound, accelerating the discovery of new functional materials.

Conclusion

Summary of Key Research Findings and Contributions in 2,3-Dibromo-4,5-dimethylthiophene (B6168179) Chemistry

The exploration of this compound has primarily revolved around its role as a versatile synthetic intermediate. Key research findings have established that the bromine atoms at the 2- and 3-positions exhibit differential reactivity, enabling selective functionalization through carefully chosen cross-coupling conditions. This regioselectivity is a significant contribution, offering a pathway to asymmetrically substituted 3,4-dimethylthiophene (B1217622) derivatives, which are valuable precursors for a range of functional materials. While extensive characterization of this specific isomer is not as widespread as for some of its counterparts, the existing data on its synthesis via the bromination of 3,4-dimethylthiophene provides a foundational understanding for its inclusion in more complex molecular architectures.

Persistent Challenges and Opportunities for Future Research

Despite its potential, the chemistry of this compound is not without its challenges. A persistent challenge lies in the complete and selective synthesis of the isomer, as bromination of dimethylthiophenes can sometimes lead to a mixture of products, necessitating careful purification. Furthermore, a comprehensive experimental database of its physical and spectral properties is not yet fully established, which can hinder the precise characterization of its derivatives.